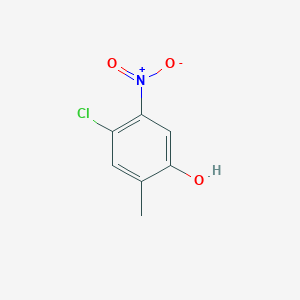

4-Chloro-2-methyl-5-nitrophenol

Description

Contextualization of Chloronitrophenols within Aromatic Organic Chemistry

Aromatic compounds, featuring a stable, cyclic, and planar structure with delocalized pi electrons, form a fundamental branch of organic chemistry. youtube.com The introduction of functional groups onto the aromatic ring, such as halogens, nitro groups, and hydroxyl groups, dramatically influences the molecule's reactivity and properties.

Chloronitrophenols are synthesized through electrophilic aromatic substitution reactions, primarily nitration and chlorination. nih.govijsrp.org Nitration, typically carried out with a mixture of nitric and sulfuric acids, introduces the electron-withdrawing nitro group onto the aromatic ring. nih.gov The presence of both a chlorine atom and a nitro group, which are strongly electronegative, significantly impacts the electron density of the aromatic ring, influencing its reactivity in further chemical transformations. These compounds are recognized as versatile starting materials in the production of various industrial products. ijsrp.org Chloronitrophenols (CNPs) are widely used in the synthesis of dyes, drugs, and pesticides. chemicalbook.com

Significance of 4-Chloro-2-methyl-5-nitrophenol in Advanced Chemical Synthesis Research

The compound 4-Chloro-2-methyl-5-nitrophenol serves as a valuable intermediate in advanced chemical synthesis. Its structured arrangement of functional groups allows for targeted modifications, making it a key building block for more complex molecules.

A significant application of this compound is in the synthesis of dyes. biosynth.com It is also a precursor for producing 4-amino-2-chloro-5-methylphenol (B511900) through the reduction of its nitro group. 120.27.244sigmaaldrich.comalfa-chemistry.com This transformation is a critical step, as the resulting aminophenol derivative is a useful component in further organic syntheses.

Research has focused on optimizing the synthesis of 4-Chloro-2-methyl-5-nitrophenol itself. A patented process describes a method starting from 4-chloro-2-methylphenol (B52076). google.com This process involves the introduction of a sulfonyl group to direct the subsequent nitration to the desired 5-position, followed by the removal of the sulfonyl group to yield the isomerically pure product. google.com The starting material, 4-chloro-2-methylaniline, was previously used but is no longer viable for industrial-scale production due to health concerns. google.com

The reactions of 4-Chloro-2-methyl-5-nitrophenol are central to its utility. For instance, the cleavage of an intermediate sulfonate ester can be achieved through either acidic or alkaline hydrolysis to furnish the final phenol (B47542) product in good yield. google.com

Overview of Current Research Landscape and Future Directions for 4-Chloro-2-methyl-5-nitrophenol

The current research landscape for 4-Chloro-2-methyl-5-nitrophenol is primarily centered on its synthesis and application as a chemical intermediate. Efforts continue to develop efficient and pure methods of production, as demonstrated by patented industrial processes. google.com

Future research may explore several avenues. Given that chloronitrophenols have been identified as environmental pollutants in industrial effluents, there is a growing interest in their biodegradation and biotransformation. chemicalbook.comresearchgate.net Studies on related compounds, such as the biotransformation of 4-chloro-2-nitrophenol (B165678) by marine bacteria to form metabolites like 4-chloro-2-aminophenol and 5-chloro-2-methylbenzoxazole (B95198), suggest a potential research direction. nih.govsigmaaldrich.com Investigating the microbial degradation pathways for 4-Chloro-2-methyl-5-nitrophenol could lead to effective bioremediation strategies.

Furthermore, exploring the synthesis of novel derivatives from 4-Chloro-2-methyl-5-nitrophenol for applications in materials science or as new pharmaceutical scaffolds could be a fruitful area of investigation. The reactivity of its functional groups offers the potential for creating a diverse range of new molecules with unique properties.

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-2-methyl-5-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODINVZWKNCELC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Methyl 5 Nitrophenol and Its Chemical Analogues

Direct Synthetic Routes to 4-Chloro-2-methyl-5-nitrophenol

Direct synthesis of 4-chloro-2-methyl-5-nitrophenol involves the sequential or concerted introduction of chloro, methyl, and nitro groups around a phenol (B47542) core. The key challenge lies in controlling the regioselectivity of these transformations.

Nitration of Substituted Phenols for Targeted Regioisomers

The direct nitration of 4-chloro-2-methylphenol (B52076) is a potential pathway to 4-chloro-2-methyl-5-nitrophenol. However, this approach is often complicated by the formation of multiple isomers, which necessitates challenging purification steps. researchgate.net To circumvent this, a more controlled synthesis involves the protection of the phenolic hydroxyl group as a sulfonate ester, such as 4-chloro-2-methylphenyl benzenesulfonate. This protected intermediate can then be nitrated with a mixture of sulfuric acid and nitric acid. The bulky sulfonate group helps to direct the incoming nitro group to the desired position (position 5), leading to the formation of 4-chloro-2-methyl-5-nitrophenyl-benzenesulfonate with high regioselectivity. researchgate.net The preparation of the sulfonate ester intermediate is typically achieved by reacting 4-chloro-2-methylphenol with a sulfonyl chloride, such as benzenesulfonic acid chloride, in the presence of a base like sodium hydroxide (B78521). researchgate.net

Table 1: Reaction Conditions for the Preparation of 4-chloro-2-methylphenyl benzenesulfonate

| Reactants | Reagents | Temperature | Duration | Yield |

|---|---|---|---|---|

| 4-chloro-2-methylphenol, benzenesulfonic acid chloride | Aqueous sodium hydroxide | 60-70°C | 2 hours | 89.3% |

Data sourced from patent information, indicating a high-yield process for the synthesis of the key intermediate. researchgate.net

Sulfonyl Radical Elimination Strategies under Controlled Conditions (Acidic and Alkaline)

Following the regioselective nitration of the sulfonate ester, the final step in this synthetic sequence is the removal of the sulfonyl protecting group to unveil the phenolic hydroxyl group of the target molecule. This elimination can be performed under both acidic and alkaline conditions. researchgate.net A common and effective method involves the hydrolysis of the 4-chloro-2-methyl-5-nitrophenylsulphonate intermediate. Specifically, the cleavage of the benzenesulfonyl radical can be accomplished by heating the compound with an aqueous sodium hydroxide solution at reflux temperature. researchgate.net This alkaline hydrolysis proceeds in high yield to afford pure 4-chloro-2-methyl-5-nitrophenol. researchgate.net This two-step approach, involving protection, nitration, and deprotection, provides a reliable route to the isomerically pure final product. researchgate.net

Conversion from Halogenated Nitrobenzene (B124822) Precursors (e.g., 2,5-Dichloro-nitrobenzene)

Another synthetic strategy involves the nucleophilic aromatic substitution (SNAr) on readily available halogenated nitrobenzene precursors. For instance, an isomer of the target compound, 4-chloro-2-nitrophenol (B165678), can be synthesized from 2,5-dichloronitrobenzene. sciencemadness.orggoogle.com In this type of reaction, one of the chlorine atoms on the benzene (B151609) ring is substituted by a hydroxyl group. The presence of the electron-withdrawing nitro group activates the ring towards nucleophilic attack, facilitating the displacement of a halide. youtube.comnih.gov

The reaction is typically carried out by heating 2,5-dichloronitrobenzene with a strong base, such as sodium hydroxide, in an aqueous solution. sciencemadness.orggoogle.com Industrial processes may employ elevated temperatures and pressures to drive the reaction to completion. For example, one patented method describes the hydrolysis of 2,5-dichloronitrobenzene with sodium hydroxide solution at temperatures between 130-148°C and pressures of 0.25-0.30 MPa. google.com While this specific example yields the 4-chloro-2-nitrophenol isomer, the underlying principle of nucleophilic aromatic substitution on a dihalonitrobenzene is a key strategy for producing chloronitrophenols.

Table 2: Industrial Synthesis Conditions for 4-chloro-2-nitrophenol

| Starting Material | Reagents | Temperature | Pressure | Reaction Time |

|---|---|---|---|---|

| 2,5-dichloronitrobenzene | Sodium hydroxide in water | 142-148°C | 0.25-0.30 MPa | 8-12 hours |

This table outlines a patented industrial method for the synthesis of a 4-chloro-2-nitrophenol isomer via nucleophilic aromatic substitution. google.com

Derivatization Strategies for 4-Chloro-2-methyl-5-nitrophenol Analogues

Derivatization of 4-chloro-2-methyl-5-nitrophenol can lead to the creation of new molecules with potentially enhanced or different chemical and biological properties. One of the most common derivatization strategies involves the formation of Schiff bases.

Synthesis and Structural Elucidation of Schiff Base Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netisca.in To prepare a Schiff base derivative of 4-chloro-2-methyl-5-nitrophenol, the phenol would first need to be chemically modified to introduce either a primary amine or a carbonyl functional group. For instance, if the nitro group were reduced to an amine, the resulting aminophenol could be reacted with a variety of aldehydes and ketones to form a diverse library of Schiff base derivatives. researchgate.netnih.gov

The synthesis is often carried out by refluxing the primary amine and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol. ajol.info The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. isca.in

The structural elucidation of the resulting Schiff bases is crucial to confirm their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the characteristic C=N (imine) stretching vibration, which typically appears in the range of 1600-1700 cm⁻¹. The disappearance of the C=O stretch from the starting aldehyde/ketone and the N-H stretches from the primary amine also provides evidence of Schiff base formation. researchgate.netisca.in

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, further confirming its identity. nih.gov

Table 3: Spectroscopic Data for a Representative Phenolic Schiff Base

| Spectroscopic Technique | Key Observation | Interpretation |

|---|---|---|

| FTIR | Peak at ~1611 cm⁻¹ | C=N (imine) bond formation |

| ¹H NMR | Singlet at ~8.33 ppm | Azomethine proton (CH=N) |

| ¹³C NMR | Signal at ~160.09 ppm | Imine carbon |

| HRMS | Molecular ion peak consistent with calculated mass | Confirmation of molecular formula |

This table presents typical spectroscopic data used for the structural elucidation of a phenolic Schiff base, (E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol, as an illustrative example. nih.gov

Design and Preparation of Azo Dye Ligand Complexes

Azo dyes are a significant class of colored compounds extensively used in various industries, including textiles, printing, and paper manufacturing. The synthesis of azo dye ligand complexes often involves the diazotization of a primary aromatic amine followed by a coupling reaction with a suitable coupling agent, such as a phenol or another aromatic amine.

In the context of 4-chloro-2-methyl-5-nitrophenol analogues, a general synthetic route involves the diazotization of an amino-containing compound, which is then reacted with a phenolic compound. For instance, the synthesis of an azo dye ligand (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one involves the diazotization of an appropriate amine followed by coupling with 4-chlorophenol (B41353) in a cold ethanolic solution. chemrevlett.com The resulting azo compound can then be used to form complexes with various transition metals like Co(II), Ni(II), Cu(II), and Zn(II) by reacting the ligand with the corresponding metal chlorides in a buffered solution. chemrevlett.com

Similarly, new thiazole (B1198619) azo dye ligands have been prepared by coupling a diazotized 2-amino-5-nitrothiazole (B118965) with a substituted phenol, such as 3-methyl-4-nitrophenol, in an alkaline alcoholic solution. iaea.orgbohrium.com These ligands can then form complexes with various metal ions. iaea.orgbohrium.com The general scheme for the synthesis of such azo ligands involves the initial diazotization of the heterocyclic amine, followed by the coupling reaction with the phenolic component. chemrevlett.comresearchgate.net

Table 1: Examples of Azo Dye Ligand Synthesis

| Starting Amine | Coupling Component | Resulting Azo Ligand | Metal Ions for Complexation |

| Amino-functionalized pyrazole | 4-chlorophenol | (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Co(II), Ni(II), Cu(II), Zn(II) |

| 2-amino-5-nitrothiazole | 3-methyl-4-nitrophenol | 2-[2⁻-(5-nitro thiazolyl) azo]-4-methyl-5-nitro phenol (5-NTAMNP) | Cu(II), Fe(III), Pb(II), Mn(II) |

| 2-amino-4,5-dimethyl thiazole | 3-dimethyl aminobenzoic acid | 2-[-2-(4, 5-dimethyl thiazolyl) azo]-5-dimethyl amino benzoic acid | Not Specified |

| 2-amino-6-methoxy benzothiazole | 4-ethoxy phenol | 2-[2⁻-(6-methoxybenzothiazolyl)azo]-4-ethoxyphenol (6-MBTAEP) | Not Specified |

Nucleophilic Substitution Reactions Involving Chlorine Displacement

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, particularly those activated by electron-withdrawing groups like the nitro group. In the case of chloro-substituted nitrophenols, the chlorine atom can be displaced by a nucleophile.

One established method for synthesizing a related compound, 4-chloro-2-nitrophenol, involves the hydrolysis of 2,5-dichloronitrobenzene. sciencemadness.orggoogle.com This reaction is typically carried out under high temperature and pressure in the presence of a strong base like sodium hydroxide. google.com The mechanism involves the nucleophilic attack of the hydroxide ion on the carbon atom bearing a chlorine atom, leading to its displacement. The presence of the nitro group ortho and para to the chlorine atoms facilitates this reaction by stabilizing the intermediate Meisenheimer complex. nih.gov

It is important to note that in halonitroarenes, vicarious nucleophilic substitution (VNS) of a hydrogen atom can sometimes be faster than the aromatic nucleophilic substitution of the halogen. organic-chemistry.org However, for many systems, especially under forcing conditions, the displacement of the halogen is a viable synthetic route. For instance, chlorobenzene (B131634) itself can undergo hydrolysis to phenol at high temperatures and pressures. pw.live The electron-withdrawing nitro group in compounds like 2,5-dichloronitrobenzene makes the displacement of chlorine more facile.

Table 2: Conditions for Nucleophilic Displacement of Chlorine

| Starting Material | Reagent | Conditions | Product |

| 2,5-dichloronitrobenzene | Sodium Hydroxide | 142-148 °C, 0.25-0.30 MPa | 4-chloro-2-nitrophenol sodium salt |

| 2,5-dichloro-nitrobenzene | Sodium Hydroxide | ~100 °C, atmospheric pressure | 4-chloro-2-nitrophenol |

| Chlorobenzene | Aqueous Sodium Hydroxide | 623 K, 300 atm | Phenol |

Reductive Transformations of the Nitro Group to Amino Phenol Derivatives

The reduction of the nitro group to an amino group is a common and important transformation in organic synthesis, providing access to aromatic amines which are versatile building blocks. This transformation can be applied to 4-chloro-2-methyl-5-nitrophenol and its analogues to produce the corresponding amino phenol derivatives.

While specific details on the reduction of 4-chloro-2-methyl-5-nitrophenol were not found in the provided search results, general methods for the reduction of nitroarenes are well-established. These methods often employ reagents such as tin or iron in the presence of hydrochloric acid, or catalytic hydrogenation.

An attempted reduction of the nitro group in 2,5-dichloronitrobenzene using polysulfides has been reported, although with limited success under the described conditions. sciencemadness.org This approach highlights the exploration of different reducing agents for such transformations. The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction or removal of the chloro substituent.

The resulting amino phenol derivatives are valuable precursors for the synthesis of various other compounds, including pharmaceuticals and dyes.

Computational and Theoretical Investigations of 4 Chloro 2 Methyl 5 Nitrophenol

Quantum Chemical Modeling of Molecular Structure

Quantum chemical modeling serves as a powerful tool to predict and analyze the three-dimensional arrangement of atoms in 4-Chloro-2-methyl-5-nitrophenol and its conformational possibilities.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and conformational landscape of molecules like 4-Chloro-2-methyl-5-nitrophenol. nih.gov By approximating the exchange-correlation energy, DFT methods can provide accurate structural parameters. For phenol (B47542) derivatives, a variety of functionals such as B3LYP, M06-2X, CAM-B3LYP, PBE1PBE, and B3PW91 have been successfully employed. researchgate.netresearchgate.net

Geometry optimization of 4-Chloro-2-methyl-5-nitrophenol using a functional like B3LYP in conjunction with a suitable basis set, for instance, 6-311++G(d,p), would allow for the determination of bond lengths, bond angles, and dihedral angles of the most stable conformer. researchgate.net The presence of the hydroxyl, methyl, nitro, and chloro substituents on the benzene (B151609) ring introduces the possibility of different rotational isomers (conformers), particularly around the C-O and C-N bonds. Conformational analysis using DFT would involve systematically rotating these bonds and calculating the energy of each resulting conformation to identify the global minimum and other low-energy conformers on the potential energy surface. nih.gov

Ab initio methods, such as Hartree-Fock (HF), provide a fundamental approach to solving the electronic structure of molecules without empirical parameters. nih.gov While generally less accurate than DFT methods that include electron correlation, HF calculations are valuable for providing a baseline comparison for structural predictions. researchgate.net

For 4-Chloro-2-methyl-5-nitrophenol, a comparative study using both DFT and HF methods would be insightful. The structural parameters obtained from HF calculations, when compared to those from DFT, can highlight the importance of electron correlation effects on the molecular geometry. Typically, for systems with significant electron delocalization and polar groups like the nitro and hydroxyl groups in 4-Chloro-2-methyl-5-nitrophenol, DFT methods are expected to yield results in better agreement with experimental data, should it be available. nih.govmdpi.com

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. researchgate.netarxiv.org For phenolic compounds, Pople-style basis sets like 6-311G(d,p) and correlation-consistent basis sets such as the aug-cc-pVnZ series are commonly used. researchgate.netnih.gov The inclusion of diffuse functions (e.g., '+' or 'aug-') is important for accurately describing the lone pairs of electrons on the oxygen and nitrogen atoms and the potential for hydrogen bonding. arxiv.org Polarization functions (e.g., 'd,p') are necessary to describe the anisotropic shape of the electron density around the atoms. arxiv.org

The selection of an appropriate exchange-correlation functional is also critical. For similar molecules, hybrid functionals like B3LYP and PBE0, as well as range-separated functionals like CAM-B3LYP, have been shown to provide reliable results. nih.govresearchgate.netgoogle.com Validation of the chosen computational model can be achieved by comparing calculated properties, such as pKa, with experimental values for a set of related phenol derivatives. researchgate.net For instance, studies have shown that for predicting the pKa of phenols, the CAM-B3LYP functional with the 6-311G+(d,p) basis set and a suitable solvation model can yield a low mean absolute error. researchgate.net

Table 1: Representative Basis Sets and Functionals for Phenolic Compounds

| Functional | Basis Set | Recommended for |

|---|---|---|

| B3LYP | 6-311++G(d,p) | General geometry and electronic properties researchgate.net |

| M06-2X | 6-311G(d,p) | Bond dissociation energies researchgate.net |

| CAM-B3LYP | 6-311G+(d,p) | pKa prediction researchgate.net |

| PBE0 | N07D | General computational models |

Electronic Properties and Chemical Reactivity Indices

The electronic structure of 4-Chloro-2-methyl-5-nitrophenol dictates its chemical reactivity. Computational methods provide valuable descriptors for understanding these properties.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. imist.ma

For 4-Chloro-2-methyl-5-nitrophenol, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom of the hydroxyl group, reflecting the electron-donating nature of this part of the molecule. Conversely, the LUMO is likely to be concentrated on the nitro group, which is a strong electron-withdrawing group. researchgate.netimist.ma The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of chemical stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily polarizable and more reactive. researchgate.net For similar nitrophenol compounds, the HOMO-LUMO gap has been calculated to be around 3.76 eV. researchgate.net

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for a Representative Nitrophenol

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.5 to -7.5 |

| E_LUMO | -2.5 to -3.5 |

| Energy Gap (ΔE) | 3.5 to 4.5 |

| Ionization Potential (I) | 6.5 to 7.5 |

| Electron Affinity (A) | 2.5 to 3.5 |

| Electronegativity (χ) | 4.5 to 5.5 |

| Chemical Hardness (η) | 1.75 to 2.25 |

Note: These are typical ranges for nitrophenol derivatives and the exact values for 4-Chloro-2-methyl-5-nitrophenol would require specific calculations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule and is used to predict the sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (nucleophilic sites), while blue indicates regions of positive potential (electrophilic sites). researchgate.net

For 4-Chloro-2-methyl-5-nitrophenol, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the hydroxyl group, making these areas susceptible to electrophilic attack. researchgate.netresearchgate.net The hydrogen atom of the hydroxyl group and the regions around the chlorine atom would likely exhibit a positive potential, indicating them as sites for nucleophilic attack. researchgate.net The MEP analysis, therefore, provides a clear picture of the molecule's reactivity towards other charged or polar species. mdpi.com

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density within a molecule, providing a quantitative description of bonding interactions, lone pairs, and the stabilizing effects of hyperconjugation. This analysis transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the intuitive Lewis structure of a molecule.

The key hyperconjugative interactions involve the delocalization of electron density from the lone pairs of the oxygen atom in the hydroxyl group and the chlorine atom into the antibonding orbitals of the aromatic ring. Similarly, the π-electrons of the benzene ring can delocalize into the antibonding orbitals of the C-N and N-O bonds of the nitro group. These interactions are quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction.

Table 1: Expected Major Hyperconjugative Interactions and Second-Order Perturbation Energies (E(2)) for 4-Chloro-2-methyl-5-nitrophenol

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π(C-C) of ring | High | n → π |

| LP (Cl) | σ(C-C) of ring | Moderate | n → σ |

| π (C=C) of ring | π(C-N) of NO2 | Moderate | π → π |

| π (C=C) of ring | π(N=O) of NO2 | Moderate | π → π |

| σ (C-H) of CH3 | π(C-C) of ring | Low | σ → π |

Note: The E(2) values are qualitative estimations based on typical values for similar substituted phenols. LP denotes a lone pair.

Global and Local Chemical Reactivity Descriptors

Density Functional Theory (DFT) based reactivity descriptors are instrumental in predicting the chemical behavior of a molecule. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's propensity to donate or accept electrons and identify the most reactive sites.

Global Reactivity Descriptors

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating high reactivity.

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 2: Predicted Global Reactivity Descriptors for 4-Chloro-2-methyl-5-nitrophenol

| Descriptor | Formula | Predicted Value |

| HOMO Energy | - | ~ -7.5 eV |

| LUMO Energy | - | ~ -3.0 eV |

| Energy Gap (ΔE) | LUMO - HOMO | ~ 4.5 eV |

| Chemical Hardness (η) | (LUMO - HOMO) / 2 | ~ 2.25 eV |

| Chemical Softness (S) | 1 / η | ~ 0.44 eV⁻¹ |

| Electronegativity (χ) | -(HOMO + LUMO) / 2 | ~ 5.25 eV |

| Chemical Potential (μ) | (HOMO + LUMO) / 2 | ~ -5.25 eV |

| Electrophilicity Index (ω) | μ² / (2η) | ~ 6.13 eV |

Note: The values are estimations based on calculations for structurally similar nitrophenols. researchgate.net

The relatively high electrophilicity index suggests that 4-chloro-2-methyl-5-nitrophenol can act as a good electrophile in chemical reactions.

Local Reactivity Descriptors

Local reactivity is described by Fukui functions , which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The condensed Fukui function values for each atom indicate its susceptibility to a particular type of attack.

For 4-chloro-2-methyl-5-nitrophenol:

Nucleophilic Attack (f+): The sites with the highest f+ values are likely to be the carbon atoms of the benzene ring, particularly those influenced by the electron-withdrawing nitro and chloro groups.

Electrophilic Attack (f-): The oxygen atom of the hydroxyl group and the carbon atoms ortho and para to it (if not substituted) would typically have high f- values, indicating their susceptibility to electrophiles.

Radical Attack (f0): The radical attack sites are often intermediate between the nucleophilic and electrophilic sites.

Spectroscopic Simulations and Vibrational Analysis

Computational methods are invaluable for simulating and interpreting various types of spectra, providing a direct link between the molecular structure and its spectroscopic signature.

Theoretical Prediction of Infrared (IR) and Raman Spectra and Experimental Correlation

Theoretical vibrational spectra (Infrared and Raman) of 4-chloro-2-methyl-5-nitrophenol can be calculated using DFT methods, typically with the B3LYP functional and a suitable basis set. These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the theoretical model.

The vibrational spectrum of 4-chloro-2-methyl-5-nitrophenol is expected to show characteristic bands for its functional groups:

Table 3: Predicted Characteristic Vibrational Frequencies for 4-Chloro-2-methyl-5-nitrophenol

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -OH | O-H stretching | 3400-3500 (intramolecular H-bond) |

| Aromatic C-H | C-H stretching | 3000-3100 |

| -CH3 | C-H stretching (asymmetric) | ~2950 |

| -CH3 | C-H stretching (symmetric) | ~2870 |

| Aromatic C=C | C=C stretching | 1450-1600 |

| -NO2 | Asymmetric stretching | ~1550 |

| -NO2 | Symmetric stretching | ~1350 |

| C-Cl | C-Cl stretching | 700-800 |

A comparison of the theoretical and experimental spectra allows for a detailed and accurate assignment of the observed vibrational bands. ijcrt.orgresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Calculation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic absorption spectra of molecules. It provides information about the electronic transitions, including their energies (wavelengths), oscillator strengths (intensities), and the nature of the orbitals involved.

For 4-chloro-2-methyl-5-nitrophenol, TD-DFT calculations can predict the UV-Visible absorption maxima. The electronic transitions are expected to be dominated by π → π* and n → π* transitions. The primary transitions will likely involve the promotion of an electron from orbitals located on the phenol and methyl groups (HOMO) to orbitals on the nitro group and the aromatic ring (LUMO). nih.gov

Table 4: Predicted Electronic Transitions for 4-Chloro-2-methyl-5-nitrophenol in a Nonpolar Solvent

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~350-380 | Moderate | HOMO → LUMO (π → π) |

| S0 → S2 | ~280-310 | Low | n → π |

Note: These are estimated values based on data for similar nitrophenols. The exact wavelengths can be influenced by the solvent. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction via GIAO Method

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the NMR chemical shifts of molecules. researchgate.netgaussian.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).

Theoretical prediction of the ¹H and ¹³C NMR spectra of 4-chloro-2-methyl-5-nitrophenol can aid in the assignment of experimental signals. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

Expected ¹H NMR Chemical Shifts:

The hydroxyl proton (-OH) is expected to have a downfield chemical shift, influenced by hydrogen bonding and the electron-withdrawing nature of the ring.

The aromatic protons will appear in the aromatic region, with their specific shifts determined by the electronic effects of the substituents.

The methyl protons (-CH3) will appear in the aliphatic region, typically at a lower chemical shift.

Expected ¹³C NMR Chemical Shifts:

The carbon attached to the hydroxyl group (C-OH) will be significantly deshielded.

The carbon attached to the nitro group (C-NO2) will also be deshielded.

The carbon attached to the chlorine atom (C-Cl) will show a deshielding effect.

The methyl carbon will have a characteristic chemical shift in the aliphatic region.

Thermodynamic and Kinetic Computations

Computational chemistry can also be used to predict the thermodynamic properties of 4-chloro-2-methyl-5-nitrophenol, such as its heat of formation, entropy, and Gibbs free energy. These calculations are typically performed using DFT methods and are essential for understanding the stability of the molecule and its behavior in chemical reactions.

Kinetic computations can be employed to study the reaction mechanisms involving 4-chloro-2-methyl-5-nitrophenol. By calculating the energies of transition states and intermediates, the activation energies and reaction rates for various transformations can be predicted. This is particularly useful for understanding its synthesis, degradation pathways, and potential reactivity with other molecules. For instance, the nitration of 4-chloro-2-methylphenol (B52076) to form the title compound involves specific reaction pathways and intermediates whose energetics can be modeled. google.com

Gibbs Free Energy and Enthalpy of Formation Calculations

The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy (ΔG) and enthalpy of formation (ΔH°f). These values, often calculated using quantum chemical methods like Density Functional Theory (DGA), indicate the spontaneity of formation and the energy stored within the molecule.

The standard molar Gibbs free energy of formation is calculated from the standard enthalpy of formation (ΔH°f) and the standard entropy (S°), as shown in the equation:

ΔG°f = ΔH°f - TΔS°

Where T is the temperature in Kelvin. The enthalpy of formation is a measure of the energy change when a compound is formed from its constituent elements in their standard states. For 4-chloro-2-methyl-5-nitrophenol, this would involve the combination of carbon (graphite), hydrogen (gas), chlorine (gas), nitrogen (gas), and oxygen (gas).

Table 1: Illustrative Thermodynamic Data for Related Chlorinated Phenols This table presents data for related compounds to illustrate the typical range of values, as specific data for 4-chloro-2-methyl-5-nitrophenol is not available.

| Compound | ΔG°f (aqueous, kJ/mol) | Reference |

|---|---|---|

| Chlorophenol Isomers | -95.2 to -144.3 | nih.gov |

Tautomeric Stability and Equilibrium Constant Determination

Tautomerism, the interconversion of structural isomers, is a possibility for 4-chloro-2-methyl-5-nitrophenol, particularly involving the nitro group, which can exist in a tautomeric equilibrium with its aci-nitro form (a nitronic acid). The phenolic hydroxyl group can also exhibit keto-enol tautomerism, although the aromatic phenol form is generally much more stable.

Computational methods are instrumental in evaluating the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomeric form, the equilibrium constant (K_eq) for the tautomerization reaction can be determined using the following equation:

ΔG° = -RT ln(K_eq)

Where R is the gas constant and T is the temperature. A more negative Gibbs free energy for a particular tautomer indicates its greater stability and predominance at equilibrium.

While specific computational studies on the tautomeric stability of 4-chloro-2-methyl-5-nitrophenol are not found in the reviewed literature, research on other nitrophenols has explored this phenomenon. For instance, the potential for excited-state proton transfer in related compounds, which can lead to tautomeric forms, has been investigated. sciencemadness.org The stability of different tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents on the aromatic ring.

Table 2: Hypothetical Tautomeric Equilibrium Data This table provides a hypothetical example of how tautomeric equilibrium data would be presented, as specific calculations for 4-chloro-2-methyl-5-nitrophenol are not available.

| Tautomeric Form | Relative Gibbs Free Energy (kJ/mol) | Equilibrium Constant (K_eq) |

|---|---|---|

| Phenol-nitro form | 0 (Reference) | - |

| Aci-nitro form | (Calculated Value) | (Calculated Value) |

Reaction Pathway Modeling for Synthetic and Degradation Processes

Computational chemistry plays a crucial role in elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and understanding degradation pathways. For 4-chloro-2-methyl-5-nitrophenol, modeling can provide insights into its synthesis, for example, via the nitration of 4-chloro-2-methylphenol. google.com

Reaction pathway modeling typically involves calculating the potential energy surface for a given reaction. This allows for the identification of transition states, intermediates, and the determination of activation energies. A lower activation energy indicates a more kinetically favorable reaction pathway.

In the context of degradation, computational studies can model the breakdown of chlorinated nitrophenols in the environment. For example, the degradation of related compounds like 2-chloro-4-nitrophenol (B164951) has been studied, revealing pathways that involve either oxidative or reductive removal of the nitro or chloro groups. Microbial degradation pathways are of particular interest, and modeling can help to understand the enzymatic processes involved.

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Molecules with large nonlinear optical (NLO) responses are of significant interest for applications in optoelectronics and photonics. Theoretical calculations, particularly using DFT, are a primary method for evaluating the NLO properties of new materials. The key parameters of interest include the first hyperpolarizability (β), which is a measure of the second-order NLO response.

The NLO properties of organic molecules are often associated with intramolecular charge transfer between electron-donating and electron-accepting groups, connected by a π-conjugated system. In 4-chloro-2-methyl-5-nitrophenol, the hydroxyl and methyl groups are electron-donating, while the nitro and chloro groups are electron-withdrawing. This arrangement suggests the potential for NLO activity.

While no specific theoretical evaluations of the NLO properties of 4-chloro-2-methyl-5-nitrophenol were found, studies on other nitrophenol derivatives provide a basis for understanding the expected behavior. For example, a theoretical study on 3-(((2-substituted-4-nitrophenyl)imino)methyl)phenol derivatives investigated their electronic and NLO properties. researchgate.net Such studies typically calculate the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) to assess the NLO potential.

Table 3: Illustrative NLO Properties of a Related Nitrophenol Derivative This table presents data for a related compound to illustrate the type of information obtained from NLO calculations, as specific data for 4-chloro-2-methyl-5-nitrophenol is not available.

| Property | Calculated Value | Reference |

|---|---|---|

| Dipole Moment (μ) | (Value in Debye) | researchgate.net |

| Polarizability (α) | (Value in a.u.) | researchgate.net |

| First Hyperpolarizability (β) | (Value in a.u.) | researchgate.net |

Environmental Biotransformation and Chemical Degradation of Chloronitrophenols

Microbial Degradation Pathways and Mechanisms

Microorganisms have evolved diverse strategies to break down complex organic molecules, including CNPs. These biological processes are generally considered environmentally friendly and cost-effective for the remediation of contaminated sites. nih.gov The degradation can proceed through either reductive or oxidative pathways, often involving a series of enzymatic reactions.

The initial step in the microbial degradation of many nitroaromatic compounds, including CNPs, often involves the reduction of the nitro group. oup.comnih.gov This is primarily because the electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to electrophilic attack by oxygenases. oup.comnih.gov

Bacterial nitroreductases, which are typically NAD(P)H-dependent flavoenzymes, are key to this process. oup.comresearchgate.net These enzymes catalyze the reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group. oup.comresearchgate.netresearchgate.net The reaction can be summarized as follows:

R-NO₂ → R-NO → R-NHOH → R-NH₂

In many cases, the hydroxylamino derivative is the final product of the enzymatic reaction. oup.comoup.com The efficiency of this reduction is influenced by other substituents on the aromatic ring. oup.com It has been noted that the transformation of nitroaromatic compounds by intestinal microbial communities, involving nitroreductases, can lead to the formation of carcinogenic hydroxylamino derivatives. oup.comgatech.edu

There are two main types of bacterial nitroreductases:

Type I (Oxygen-insensitive): These enzymes catalyze the reduction by adding a pair of electrons. oup.com

Type II (Oxygen-sensitive): These enzymes add a single electron, forming a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the nitro group, creating a futile cycle. oup.comoup.com

While reductive pathways are common, some aerobic bacteria can initiate the degradation of nitroaromatic compounds through oxidative mechanisms. nih.gov This strategy involves enzymes called oxygenases, which incorporate oxygen atoms into the aromatic ring, leading to its destabilization and eventual cleavage. oup.com

There are two primary types of oxygenases involved in this process:

Monooxygenases: These enzymes insert a single oxygen atom into the aromatic ring, which can lead to the elimination of the nitro group. nih.gov For instance, in the degradation of some nitrophenols, a monooxygenase can convert the compound to a catechol or hydroquinone (B1673460) with the release of nitrite (B80452). researchgate.net

Dioxygenases: These enzymes incorporate two hydroxyl groups into the aromatic ring. nih.gov This hydroxylation can also precipitate the spontaneous removal of the nitro group. nih.gov For example, the degradation of 2,4-dinitrotoluene (B133949) involves a Rieske-type dioxygenase that removes a nitro group and forms methylnitrocatechols. nih.gov

The presence of multiple nitro groups on the aromatic ring generally decreases the likelihood of oxidative degradation because they withdraw electrons, making the ring less susceptible to the electrophilic attack by oxygenases. oup.com

The microbial degradation of chloronitrophenols results in the formation of various intermediate compounds, or metabolites. The identification of these metabolites is crucial for elucidating the degradation pathways.

Commonly identified metabolites from the degradation of various chloronitrophenols include:

Aminophenols: Formed through the reductive pathway where the nitro group is reduced to an amino group. For example, the degradation of 4-chloro-2-nitrophenol (B165678) (4C2NP) by Enterobacter cloacae leads to the formation of 4-chloro-2-aminophenol (4C2AP). researchgate.net

Acetaminophenols: These are formed by the acetylation of aminophenols. For instance, 4-chloro-2-acetaminophenol has been identified as a metabolite in the degradation of 4C2NP by Bacillus sp. strain MW-1. researchgate.netnih.gov

Benzoxazoles: In some cases, further transformation of acetaminophenols can lead to the formation of benzoxazoles. For example, 5-chloro-2-methylbenzoxazole (B95198) is a product of 4C2NP biotransformation by a marine Bacillus sp. strain MW-1. researchgate.netnih.gov

Chlorocatechols and Chlorohydroquinones: These are typically formed through oxidative pathways. For instance, the degradation of 2-chloro-4-nitrophenol (B164951) by Rhodococcus imtechensis RKJ300 proceeds through the formation of chlorohydroquinone (B41787). acs.org Similarly, the degradation of 4-chloro-2-aminophenol by Burkholderia sp. RKJ 800 yields 4-chlorocatechol. nih.gov

Chlororesorcinols: The degradation of 4-chloro-3-nitrophenol (B1362549) by a Pseudomonas sp. has been shown to produce 4-chlororesorcinol. frontiersin.orgbohrium.com

A study on the degradation of 2-chloro-5-nitrophenol (B15424) (2C5NP) by Cupriavidus sp. strain CNP-8 identified 2-chloro-5-hydroxylaminophenol as an intermediate, formed via the partial reduction of the nitro group. frontiersin.orgnih.govnih.govdoaj.org

Table 1: Examples of Microbial Metabolites from Chloronitrophenol Degradation

| Original Compound | Metabolite(s) | Degrading Microorganism | Reference(s) |

|---|---|---|---|

| 4-Chloro-2-nitrophenol (4C2NP) | 4-Chloro-2-aminophenol, 4-Chloro-2-acetaminophenol, 5-Chloro-2-methylbenzoxazole | Bacillus sp. strain MW-1 | researchgate.netnih.gov |

| 2-Chloro-4-nitrophenol (2C4NP) | Chlorohydroquinone, Hydroquinone | Rhodococcus imtechensis RKJ300 | acs.org |

| 2-Chloro-5-nitrophenol (2C5NP) | 2-Chloro-5-hydroxylaminophenol | Cupriavidus sp. strain CNP-8 | frontiersin.orgnih.govnih.govdoaj.org |

| 4-Chloro-3-nitrophenol (4C3NP) | 4-Chlororesorcinol | Pseudomonas sp. JHN | frontiersin.orgbohrium.com |

| 4-Chloro-2-aminophenol (4C2AP) | 4-Chlorocatechol | Burkholderia sp. RKJ 800 | nih.gov |

A variety of bacterial strains and consortia capable of degrading chloronitrophenols have been isolated from different environments, particularly from contaminated soils and industrial wastewater. frontiersin.orgbohrium.comnih.govnih.gov These microorganisms utilize CNPs as a source of carbon, nitrogen, and energy. nih.govnih.gov

Some of the key bacterial genera and species involved in the degradation of chloronitrophenols are:

Bacillus sp.: A marine Bacillus sp. strain MW-1 has been shown to biotransform 4-chloro-2-nitrophenol. nih.gov Bacillus subtilis has also been implicated in the decolorization of 4C2NP. frontiersin.orgresearchgate.net

Pseudomonas sp.: A genetically engineered Pseudomonas sp. N31 was constructed to utilize 4-chloro-2-nitrophenol. nih.gov Another Pseudomonas sp. JHN was isolated for its ability to degrade 4-chloro-3-nitrophenol. bohrium.com

Cupriavidus sp.: Cupriavidus sp. strain CNP-8 was isolated from pesticide-contaminated soil and can utilize 2-chloro-5-nitrophenol. frontiersin.orgnih.govdoaj.org

Enterobacter cloacae: This species, in a co-culture with Alcaligenes sp. TK-2, has been reported to degrade 4-chloro-2-nitrophenol. nih.govresearchgate.net

Alcaligenes sp.: An Alcaligenes sp. TK-2 was part of a consortium that degraded 4-chloro-2-nitrophenol. nih.govresearchgate.net

Rhodococcus imtechensis: Strain RKJ300, isolated from pesticide-contaminated soil, can degrade 2-chloro-4-nitrophenol. acs.org

Burkholderia sp.: Burkholderia sp. RKJ 800 utilizes 4-chloro-2-aminophenol, a metabolite of some CNPs. nih.gov

Arthrobacter sp.: Various Arthrobacter species have been identified for their ability to degrade different nitrophenols. researchgate.net

Exiguobacterium sp.: Exiguobacterium sp. PMA can mineralize 4-chloro-2-nitrophenol. nih.gov

Understanding the genetic and biochemical basis of chloronitrophenol degradation is essential for developing effective bioremediation strategies. Research in this area focuses on identifying the genes that code for the specific enzymes involved in the degradation pathways and characterizing the properties of these enzymes.

For instance, in the degradation of 2-chloro-5-nitrophenol by Cupriavidus sp. strain CNP-8, a gene cluster designated mnp was identified. nih.govdoaj.org Two key proteins from this cluster were purified and characterized:

MnpA: A NADPH-dependent nitroreductase that catalyzes the partial reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol. frontiersin.orgnih.govnih.govdoaj.org

MnpC: An aminohydroquinone dioxygenase that is likely responsible for the subsequent ring-cleavage of a downstream metabolite. frontiersin.orgnih.govnih.govdoaj.org Gene knockout experiments confirmed that the mnpA gene is essential for the catabolism of 2C5NP in this strain. nih.govdoaj.org

In another example, the degradation of 4-chloro-2-aminophenol by Burkholderia sp. RKJ 800 involves a deaminase and a 4-chlorocatechol-1,2-dioxygenase. nih.gov The genetic basis for the degradation of 2,4,5-trichlorophenol (B144370) has been identified in Burkholderia phenoliruptrix AC1100. nih.gov

These studies provide valuable insights into the molecular mechanisms of chloronitrophenol biodegradation and can inform the development of genetically engineered microorganisms with enhanced degradation capabilities.

Advanced Chemical Oxidation Processes (AOPs) for Degradation

Advanced Chemical Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive radicals, primarily hydroxyl radicals (•OH). mdpi.comnih.govdoi.org AOPs are particularly effective for the degradation of recalcitrant compounds like chloronitrophenols that are resistant to conventional treatment methods. researchgate.net

Several AOPs have been investigated for the degradation of chloronitrophenols, with varying degrees of success. These include:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to generate hydroxyl radicals.

Fenton and Photo-Fenton: The Fenton process uses a mixture of hydrogen peroxide and an iron catalyst (typically Fe²⁺) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction with the use of UV light.

UV/TiO₂: This method, a form of heterogeneous photocatalysis, uses titanium dioxide (TiO₂) as a semiconductor photocatalyst that, upon UV irradiation, generates electron-hole pairs, leading to the formation of hydroxyl radicals.

Sulfate (B86663) Radical-Based AOPs: These processes utilize sulfate radicals (SO₄⁻•), which are also powerful oxidants. They can be generated from persulfate or peroxymonosulfate (B1194676). researchgate.netnih.gov

A comparative study on the degradation of 4-chloro-2-nitrophenol (4C2NP) using various AOPs found the following order of effectiveness for mineralization: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV. nih.govcapes.gov.brresearchgate.net While UV/Fenton was the most effective, H₂O₂ alone was found to be the most economical option. researchgate.net The degradation of 4C2NP by sulfate radicals generated through Co-mediated peroxymonosulfate activation has also been investigated, with chloride and nitrate (B79036) ions being the main inorganic products. nih.gov

It is important to note that the efficiency of AOPs can be influenced by factors such as pH and the presence of other substances in the water. For example, the formation of toxic chloronitrophenols has been observed during the sulfate radical-based oxidation of 2-chlorophenol (B165306) in the presence of nitrite. researchgate.net

Table 2: Comparison of AOPs for 4-Chloro-2-nitrophenol Degradation

| AOP Method | Key Reactants | Relative Effectiveness | Reference(s) |

|---|---|---|---|

| UV/Fenton | UV light, H₂O₂, Fe²⁺ | Most Effective | nih.govcapes.gov.brresearchgate.net |

| UV/TiO₂ | UV light, TiO₂ | High | nih.govcapes.gov.brresearchgate.net |

| UV/H₂O₂ | UV light, H₂O₂ | Moderate to High | nih.govcapes.gov.brresearchgate.net |

| Fenton | H₂O₂, Fe²⁺ | Moderate | nih.govcapes.gov.brresearchgate.net |

| H₂O₂ | H₂O₂ | Low to Moderate | nih.govcapes.gov.brresearchgate.net |

| UV | UV light | Least Effective | nih.govcapes.gov.brresearchgate.net |

| Sulfate Radical AOP | Persulfate/Peroxymonosulfate, Activator (e.g., Co²⁺) | Effective | nih.gov |

Ozonation Kinetics and Influencing Parameters (e.g., pH, concentration)

Ozonation is a chemical water treatment method that utilizes ozone (O₃) to oxidize and break down organic pollutants. The effectiveness of this process for degrading chloronitrophenols is significantly influenced by several operational parameters, most notably pH and the initial concentration of the pollutant.

The degradation of nitrophenols by ozonation is accelerated with an increase in the pH of the solution. nih.gov For instance, in the ozonation of p-nitrophenol, the decomposition rate after 20 minutes increased from 66.38% at pH 3 to 97.50% at pH 6. nih.gov This is because at higher pH values, ozone decomposition is catalyzed, leading to the formation of highly reactive and non-selective hydroxyl radicals (•OH), which enhance the oxidation of organic compounds. nih.govnih.gov In acidic conditions, the degradation primarily occurs through direct reaction with molecular ozone, which is a more selective and often slower process. nih.govnih.gov

Studies on 4-chloro-2-nitrophenol (4C2NP) have shown that ozonation is more effective in alkaline conditions. bioline.org.br The degradation rate constant is considerably higher at alkaline pH compared to acidic or neutral conditions. bioline.org.brresearchgate.net For example, at an initial 4C2NP concentration of 12 mg/L, 99.64% degradation was achieved within the first 5 minutes at pH 9, compared to 99.03% at pH 7 and 77.35% at pH 3. bioline.org.br The removal of Total Organic Carbon (TOC), which indicates the complete mineralization of the compound, is also more significant at higher pH levels. bioline.org.br

The initial concentration of the chloronitrophenol can also affect the degradation kinetics. While the reaction often follows pseudo-first-order kinetics, the efficiency of the process can be concentration-dependent. researchgate.netacademax.com The rate of degradation is also influenced by the ozone dosage and the gas flow rate, with higher rates generally observed with increased ozone availability. nih.gov

Table 1: Effect of pH on the Ozonation of 4-Chloro-2-Nitrophenol (4C2NP)

| pH | Degradation after 5 min (%) | Degradation after 30 min (%) | TOC Removal (%) |

| 3 | 77.35 | 99.01 | 6.69 |

| 7 | 99.03 | 99.71 | 8.14 |

| 9 | 99.64 | 99.83 | 15.89 |

Source: Data compiled from degradation studies of 12 mg/L 4C2NP. bioline.org.br

Photo-Fenton and UV/Hydrogen Peroxide Degradation Systems

Advanced oxidation processes that utilize hydroxyl radicals, such as the photo-Fenton process and UV/hydrogen peroxide (UV/H₂O₂) systems, have been shown to be effective in degrading chloronitrophenols. These methods are capable of achieving high levels of mineralization, converting the organic pollutants into simpler, less harmful substances like CO₂, water, and inorganic ions. researchgate.netnih.gov

The UV/H₂O₂ process involves the photolysis of hydrogen peroxide by ultraviolet light to generate hydroxyl radicals. mdpi.com The efficiency of this system is dependent on the concentration of H₂O₂, pH, and UV intensity. epa.govresearchgate.net Increasing the H₂O₂ concentration generally enhances the degradation rate, but an excess can be detrimental as it can scavenge the hydroxyl radicals. epa.govijcea.org The process is typically more effective under acidic conditions. ijcea.org For p-chlorophenol, maximum degradation was observed at a pH of 4. ijcea.org

The photo-Fenton process , which combines Fenton's reagent (Fe²⁺ and H₂O₂) with UV or solar light, is often more efficient than the UV/H₂O₂ system. nih.govmdpi.com The light enhances the regeneration of Fe²⁺ from Fe³⁺ and promotes the decomposition of H₂O₂, leading to a higher production of hydroxyl radicals. researchgate.netmdpi.com This process has been shown to be highly effective for the degradation of various chlorophenols and nitrophenols, achieving near-complete mineralization in a relatively short time. researchgate.netnih.govresearchgate.net The optimal conditions for the photo-Fenton degradation of p-chlorophenol were found to be a pH of 3. nih.gov The photo-Fenton process can be 5 to 9 times faster than the UV/H₂O₂ process for the degradation of p-chlorophenol. nih.gov

For 4-chloro-2-nitrophenol, studies have indicated that the photo-Fenton process leads to nearly 100% degradation, a significant improvement over the Fenton process alone, which achieved around 70% degradation. researchgate.net The disappearance of the yellow color of the 4-chloro-2-nitrophenol solution is a visual indicator of its degradation. researchgate.net

Heterogeneous Photocatalysis with Semiconductor Materials (e.g., TiO₂)

Heterogeneous photocatalysis using semiconductor materials, most commonly titanium dioxide (TiO₂), is another effective advanced oxidation process for the degradation of chloronitrophenols. researchgate.netconicet.gov.ar When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs, which then react with water and oxygen to produce highly reactive oxygen species, including hydroxyl radicals, that can degrade a wide range of organic pollutants. researchgate.net

The efficiency of TiO₂ photocatalysis is influenced by several factors, including the pH of the solution, the catalyst loading, the calcination temperature of the catalyst, and the initial concentration of the pollutant. researchgate.netconicet.gov.ar The degradation of chlorophenols and nitrophenols using TiO₂ generally follows Langmuir-Hinshelwood kinetics. researchgate.netconicet.gov.armdpi.com

For the degradation of 4-nitrophenol (B140041), the use of iron-doped TiO₂ in a photo-Fenton-like process has been shown to be highly effective, with complete degradation achieved in 60 minutes and about 67.5% removal of total organic carbon. nih.govresearchgate.net The presence of a low amount of iron on the TiO₂ surface can enhance the photocatalytic activity. nih.govresearchgate.net

The degradation of 4-chlorophenol (B41353) with TiO₂ nanoparticles has also been extensively studied. researchgate.netiaea.org The photocatalytic activity can be enhanced by doping TiO₂ with noble metals like platinum or by supporting it on materials like activated carbon. researchgate.net The process is generally more efficient in acidic conditions. nih.gov

Table 2: Comparison of Degradation Efficiency for Phenolic Compounds

| Process | Compound | Degradation Efficiency | Reference |

| Photo-Fenton | 4-chloro-2-nitrophenol | ~100% | researchgate.net |

| UV/H₂O₂/TiO₂ | p-chlorophenol | 79.8% in 90 min | ijcea.org |

| UV/Fe-TiO₂/H₂O₂ | 4-nitrophenol | Complete in 60 min | nih.gov |

Identification of Chemical Degradation Intermediates

The degradation of chloronitrophenols proceeds through the formation of various intermediate products before complete mineralization. The identification of these intermediates is crucial for understanding the degradation pathway and ensuring that no persistent and toxic byproducts are formed.

During the ozonation of p-chloronitrobenzene, a compound with structural similarities to 4-chloro-2-methyl-5-nitrophenol, a number of intermediates have been identified. These include p-chlorophenol, p-nitrophenol, 2-chloro-5-nitrophenol, and various hydroxylated and ring-opened products like phenols, catechols, and short-chain carboxylic acids such as oxalic acid and maleic acid. researchgate.net In the ozonation of 4-chloro-2-nitrophenol, chlorophenol has been identified as the main intermediate product. bioline.org.brresearchgate.net

In the degradation of 2-chlorophenol by the photo-Fenton process, intermediates such as chlorohydroquinone have been detected. conicet.gov.ar The degradation of 4-chlorophenol via photocatalysis with TiO₂ has been shown to produce hydroquinone and benzoquinone as primary intermediates. researchgate.net

For 4-chloro-2-nitrophenol, biotransformation studies have identified intermediates such as 4-chloro-2-aminophenol, 4-chloro-2-acetaminophenol, and 5-chloro-2-methylbenzoxazole. researchgate.netnih.gov The microbial degradation of 2-chloro-5-nitrophenol has been found to proceed via 2-chloro-5-nitrosophenol and 2-chloro-5-hydroxylaminophenol. frontiersin.org

The formation of chlorinated byproducts during the degradation of chlorophenols is a possibility. For example, the reaction of 2-chlorophenol with sulfate radicals in the presence of nitrite can lead to the formation of 2-chloro-4-nitrophenol and 2-chloro-6-nitrophenol. researchgate.netnih.gov

Environmental Fate and Transport Research (General Chloronitrophenols)

The environmental fate and transport of chloronitrophenols are governed by a combination of their chemical and physical properties and the characteristics of the surrounding environment. researchgate.netcdc.gov These compounds are released into the environment through industrial effluents, the use of pesticides, and the degradation of other chlorinated compounds. researchgate.net

The persistence and mobility of chloronitrophenols in the environment are influenced by factors such as sorption to soil and sediment, volatilization, and degradation through biotic and abiotic processes. researchgate.net The presence of nitro and chloro substituents on the phenol (B47542) ring generally increases the recalcitrance of these compounds to degradation. researchgate.net

Sorption processes play a significant role in the transport and distribution of chloronitrophenols in the environment. researchgate.net Their mobility can be affected by soil organic matter content, pH, and temperature. researchgate.net Generally, chloronitrophenols are more hydrophobic than their parent phenol compounds, which can lead to stronger sorption to soil and sediments. nih.gov

The transport of these compounds can occur within and across different environmental media, including water, soil, and air. cdc.gov Climatic factors such as precipitation and temperature can influence their movement. For example, rainfall can affect surface water runoff and groundwater recharge, potentially transporting these chemicals to different locations. cdc.gov Temperature can affect their volatilization rates. cdc.gov

The degradation of chloronitrophenols in the environment can occur through photolysis, particularly in the presence of natural photosensitizers, as well as through microbial action. nih.gov However, their persistence can lead to long-term contamination of soil and water resources. researchgate.net A thorough understanding of their environmental fate is essential for assessing the risks they pose to ecosystems and human health. researchgate.net

Advanced Applications and Molecular Interaction Studies

Role as Chemical Intermediates in Specialized Organic Synthesis

Building Blocks for Advanced Dye and Pigment Synthesis

The compound is utilized in the production of certain types of dyes. biosynth.com Its derivatives are important in creating hydroxyazo dyes, a significant class of colorants. The general class of chloronitrophenols is widely employed in the synthesis of various dyes. chemicalbook.com The process often involves the reduction of the nitro group to an amine, creating a diazo component. This resulting aminophenol derivative can then be used in coupling reactions to form vibrant and stable dye molecules. chemicalbook.com The synthesis of the related 4-chloro-2-nitrophenol (B165678) is a known process in dye chemistry, underscoring the role of this family of compounds as important dye intermediates. sciencemadness.orggoogle.com

Table 1: Application in Dye Synthesis

| Product Class | Role of 4-Chloro-2-methyl-5-nitrophenol | Resulting Intermediate |

| Sulfonated Dyes | Starting material or intermediate. biosynth.com | N/A |

| Hydroxyazo Dyes | Precursor to a diazo component. chemicalbook.com | 2-Amino-4-chloro-5-methylphenol |

Precursors for Agrochemical Development and Derivatives

4-Chloro-2-methyl-5-nitrophenol is a known precursor in the manufacturing of pesticides. biosynth.com The broader category of chloronitrophenols is widely used in synthesizing pesticides and herbicides. chemicalbook.combkkchildrenmuseum.com The specific arrangement of substituents on the phenol (B47542) ring allows for the creation of targeted molecules with desired biocidal activity. The synthesis pathways often leverage the reactivity of the nitro and chloro groups to build more complex agrochemical derivatives.

Table 2: Application in Agrochemical Synthesis

| Agrochemical Type | Role of 4-Chloro-2-methyl-5-nitrophenol |

| Pesticides | Precursor/Intermediate in manufacturing. biosynth.com |

| Herbicides | Precursor for derivative synthesis. bkkchildrenmuseum.com |

Molecular Interactions in Receptor Systems (Mechanistic Studies)

While direct mechanistic studies on 4-Chloro-2-methyl-5-nitrophenol are not extensively documented in publicly available research, significant studies have been conducted on its structural isomers, particularly 4-chloro-3-methylphenol (B1668792) (also known as 4-chloro-m-cresol or 4CmC). This research provides valuable insight into how a molecule with a similar chlorophenolic structure can interact with biological receptor systems.

Enzyme and Protein Binding Studies (e.g., Ryanodine (B192298) Receptor Modulation and Calcium Signaling)

Studies on the isomer 4-chloro-3-methylphenol (4CmC) have established it as a well-known activator of ryanodine receptors (RyRs), which are critical channels for calcium (Ca²⁺) release from intracellular stores like the sarcoplasmic reticulum (SR). researchgate.netnih.govnih.gov

Research has shown that 4CmC can trigger Ca²⁺ release through RyRs at concentrations between 50 and 400 µM. researchgate.net However, further studies revealed a more complex interaction profile. At millimolar (mM) concentrations, 4CmC also acts as an inhibitor of the sarcoplasmic-endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which is responsible for pumping Ca²⁺ back into the SR. researchgate.netnih.gov This inhibition can independently lead to an increase in cytosolic Ca²⁺ levels, a phenomenon observed even in cells that lack functional ryanodine receptors. nih.gov

Furthermore, one study investigating synaptic transmission found that 4CmC's facilitatory effect was not mediated by RyR activation but by its inhibitory action on presynaptic voltage-gated potassium (K⁺) channels. nih.gov This inhibition prolongs the duration of action potentials, leading to enhanced neurotransmitter release. nih.gov These findings on a closely related isomer suggest that the biological activity of substituted chlorophenols can be multifaceted, potentially involving multiple protein targets beyond a single receptor type.

Table 3: Mechanistic Studies of the Related Isomer 4-Chloro-3-methylphenol (4CmC)

| Target Protein/System | Observed Effect | Concentration | Implication |

| Ryanodine Receptors (RyRs) | Activation, leading to Ca²⁺ release. researchgate.netnih.gov | 50-400 µM | Modulation of intracellular calcium signaling. researchgate.net |

| SERCA Ca²⁺ Pumps | Inhibition, causing Ca²⁺ release/leakage. researchgate.netnih.gov | 2-3 mM (IC₅₀) | Potential for RyR-independent changes in Ca²⁺ levels. nih.gov |

| Voltage-Gated K⁺ Channels | Inhibition at presynaptic terminals. nih.gov | 0.12 mM (EC₅₀) | Facilitation of neurotransmitter release. nih.gov |

Corrosion Inhibition Studies of Derivatives

Currently, there is a lack of significant research findings in the public domain regarding the use of 4-Chloro-2-methyl-5-nitrophenol or its direct derivatives in the field of corrosion inhibition.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-methyl-5-nitrophenol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves sequential nitration and chlorination. For example, chlorination of 2-methyl-5-nitrophenol using thionyl chloride (SOCl₂) in benzene under reflux yields the target compound. Reaction optimization (e.g., temperature, catalyst use) is critical: incomplete chlorination may result in intermediates like 2-methyl-5-nitrophenol, requiring purification via recrystallization or column chromatography .

Q. How can researchers validate the purity and structural identity of 4-Chloro-2-methyl-5-nitrophenol?

- Methodological Answer : Use a combination of:

- HPLC/GC-MS : To assess purity (>98% by area normalization).

- FT-IR : Confirm functional groups (e.g., nitro group at ~1520 cm⁻¹, phenolic -OH at ~3300 cm⁻¹).

- ¹H/¹³C NMR : Verify substitution patterns (e.g., methyl protons at δ ~2.5 ppm, aromatic protons split due to nitro and chloro groups) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Given its structural similarity to 4-nitrophenol (NFPA health hazard rating 3), use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in a cool, dry place away from oxidizing agents. Toxicity data should be cross-referenced with Safety Data Sheets (SDS) for nitroaromatics .

Advanced Research Questions

Q. How does the nitro group’s position influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group at the 5-position activates the chloro substituent at the 4-position for nucleophilic displacement. For instance, in alkaline conditions, hydroxide substitution forms 4-hydroxy-2-methyl-5-nitrophenol. Kinetic studies (e.g., UV-Vis monitoring at 400 nm) can quantify reaction rates under varying pH .

Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental samples?

- Methodological Answer : Matrix interference (e.g., humic acids) complicates detection. Use solid-phase extraction (SPE) with C18 cartridges followed by LC-MS/MS (MRM mode, m/z 202 → 152) for sensitivity (LOQ < 0.1 ppb). Cross-validate with spiked recovery experiments (85–115% recovery target) .

Q. How can researchers resolve contradictory solubility data reported in literature?

- Methodological Answer : Discrepancies (e.g., solubility in ethanol ranging from 5–15 mg/mL) may stem from polymorphic forms. Characterize crystallinity via XRD and test solubility using dynamic light scattering (DLS) under controlled temperatures (20–40°C). Report results with error margins (±SEM) .

Q. What strategies optimize regioselectivity during nitration of chloro-methylphenol precursors?

- Methodological Answer : Nitration of 4-chloro-2-methylphenol requires mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor para-nitration. Computational modeling (DFT) predicts charge distribution to guide reagent selection. Monitor by TLC (hexane:ethyl acetate 3:1) to isolate the 5-nitro isomer .

Contradiction Analysis & Experimental Design

Q. Why do some studies report instability in aqueous solutions, while others suggest long-term stability?

- Methodological Answer : Stability depends on pH and light exposure. Under acidic conditions (pH < 4), protonation of the nitro group reduces hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with UPLC analysis. Use amber vials to prevent photodegradation .

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. no activity) be reconciled?

- Methodological Answer : Bioactivity may vary with bacterial strain (e.g., Gram-positive vs. Gram-negative). Perform dose-response assays (MIC values) using standardized CLSI protocols. Include positive controls (e.g., ampicillin) and assess membrane permeability via fluorescent dyes (e.g., propidium iodide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.